4-Formyl-1H-imidazole-5-carboxylic acid
Overview
Description
4-Formyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features both an aldehyde and a carboxylic acid functional group attached to an imidazole ring
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of biological properties and are key components in many functional molecules . They are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole compounds are known to interact with various targets, leading to a variety of biological effects . For instance, some imidazole derivatives show antimicrobial activity against various bacteria .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the ph range 7-10 , suggesting that pH could be an important environmental factor influencing its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia and formic acid, leading to the formation of the imidazole ring with the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Oxidation: this compound can be converted to 4-carboxy-1H-imidazole-5-carboxylic acid.
Reduction: The product is 4-hydroxymethyl-1H-imidazole-5-carboxylic acid.
Substitution: Various substituted imidazole derivatives can be formed depending on the reagents used.
Scientific Research Applications
4-Formyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Comparison with Similar Compounds
- 4-Methyl-1H-imidazole-5-carboxaldehyde
- 4-Formyl-5-methyl-1H-imidazole
- 5-Methyl-1H-imidazole-4-carbaldehyde
Comparison: 4-Formyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both an aldehyde and a carboxylic acid group on the imidazole ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group .
Properties
IUPAC Name |
5-formyl-1H-imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-1-3-4(5(9)10)7-2-6-3/h1-2H,(H,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYBJYEUFNDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617003 | |
Record name | 5-Formyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321600-00-3 | |
Record name | 5-Formyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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